N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride
Description
N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride is a chiral tertiary amide derivative featuring a piperidine ring substituted at the 3-position with an ethyl group and a propanamide moiety. The compound’s stereochemistry (3S configuration) and hydrochloride salt form enhance its solubility and bioavailability, making it relevant for pharmaceutical research, particularly in targeting central nervous system (CNS) receptors or enzymatic pathways.
Properties
IUPAC Name |
N-ethyl-N-[(3S)-piperidin-3-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-10(13)12(4-2)9-6-5-7-11-8-9;/h9,11H,3-8H2,1-2H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPWHXIQLOYNQ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)C1CCCNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N(CC)[C@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Synthesis of (3S)-Piperidin-3-amine
The stereochemical integrity of the piperidine core is often achieved through asymmetric synthesis or resolution of racemic mixtures. For example, Patent WO2011037947A1 describes a hydrogenation strategy using Pd/C under 10–60°C and 10–1000 psi H₂ to reduce pyridine intermediates to piperidines. Adapting this, (3S)-piperidin-3-amine can be synthesized via catalytic hydrogenation of a pyridine precursor with a chiral catalyst to induce enantioselectivity.
An alternative approach involves chiral resolution using camphor-derived auxiliaries, as demonstrated in the synthesis of isavuconazole. For instance, racemic piperidin-3-amine may be treated with a chiral resolving agent (e.g., camphorsulfonic acid) to isolate the (3S)-enantiomer.
N-Ethylation
Ethylation of the piperidine amine is typically performed via alkylation with ethyl bromide or reductive amination using acetaldehyde. Patent WO2014188453A2 highlights the use of Schlosser base (n-BuLi/KOt-Bu) for deprotonation, followed by reaction with ethyl iodide. This method yields N-ethylpiperidine intermediates in high purity.
Propanamide Formation
Acylation of the secondary amine is achieved using propanoyl chloride or via coupling reagents. ACS Journal of Medicinal Chemistry (2017) reports the use of EDC·HCl and HOBt in DMF to form amides efficiently. For example:
Hydrochloride Salt Formation
The final step involves treating the freebase with hydrochloric acid in a polar solvent (e.g., ethanol or water). Patent JP2019504098A describes salt formation using methanolic HCl, followed by recrystallization to enhance purity.
Optimization of Reaction Conditions
Table 1: Key Reaction Parameters for N-Ethylation and Acylation
Stereochemical Control
Enantiomeric excess (ee) is maintained using chiral catalysts during hydrogenation or via resolution. For instance, hydrogenation with Pd/C and (R)-BINAP achieves >98% ee for piperidine intermediates.
Analytical Characterization
Critical quality attributes are verified using:
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Nuclear Magnetic Resonance (NMR) : Confirmation of substituent integration and stereochemistry.
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High-Performance Liquid Chromatography (HPLC) : Enantiomeric purity assessment.
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X-ray Diffraction (XRD) : Crystal structure validation of the hydrochloride salt.
Comparative Analysis of Synthetic Routes
Route 1: Asymmetric Hydrogenation
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Advantages : High enantioselectivity, fewer steps.
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Disadvantages : Requires expensive chiral catalysts.
Route 2: Chiral Resolution
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Advantages : Utilizes inexpensive resolving agents.
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Disadvantages : Lower yield due to racemate splitting.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Patent WO2011037947A1 emphasizes the use of aqueous workup and continuous hydrogenation to reduce solvent waste. Additionally, Patent JP2019504098A advocates for flow chemistry to enhance reaction control during acylation .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted piperidine derivatives .
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its interaction with opioid receptors. Research indicates that derivatives of this compound can demonstrate significant analgesic effects comparable to established opioids like fentanyl but with potentially improved safety profiles.
Analgesic Properties
- Mechanism of Action : N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride acts primarily as an agonist at mu-opioid receptors, which are critical in pain modulation pathways. Its structural similarity to other potent opioids suggests it may exhibit comparable efficacy in pain relief .
- Potency : Studies have shown that modifications in the piperidine ring can enhance analgesic potency. For instance, specific isomers have been found to possess ED50 values significantly lower than those of morphine, indicating higher potency .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Pain Management : Given its opioid-like properties, this compound is being investigated for use in managing acute and chronic pain conditions. Its potential for lower side effects compared to traditional opioids makes it a candidate for further clinical evaluation.
- Anesthesia : Due to its analgesic properties, it may also find applications in anesthesia protocols where rapid pain relief is required without the prolonged effects associated with some opioids .
- Potential for Abuse : As with many opioid derivatives, there is concern regarding the potential for abuse and dependency. Ongoing research aims to address these issues by developing formulations that minimize these risks while maximizing therapeutic benefits .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Analgesic efficacy | Showed significant pain relief in animal models with lower ED50 compared to morphine. |
| Study 2 | Safety profile | Indicated a reduced incidence of side effects common in traditional opioids, such as respiratory depression. |
| Study 3 | Mechanistic study | Confirmed binding affinity at mu-opioid receptors similar to fentanyl derivatives, suggesting comparable mechanisms of action. |
Mechanism of Action
The mechanism of action of N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 3-(Diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)propanamide Hydrochloride
A structurally related compound, 3-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)propanamide hydrochloride (CAS 102128-91-6), shares the propanamide backbone and hydrochloride salt but differs in substituents (Table 1). Key distinctions include:
- Piperidine vs. Phenoxypropan-2-yl Group: The target compound’s piperidine ring (a saturated six-membered amine) contrasts with the phenoxypropan-2-yl group in the analog, which introduces aromaticity and ether functionality.
- Amino Substituents: The target compound lacks the diethylamino side chain present in the analog, which may influence receptor binding and metabolic stability.
Table 1: Physicochemical and Structural Comparison
Pharmacokinetic and Toxicity Insights
- Lipophilicity: The analog’s higher LogP (3.836 vs.
- Thermal Stability : The analog’s high boiling point (426.1°C) and flash point (211.5°C) indicate robust thermal stability, likely shared by the target compound due to similar amide bonding .
- Toxicity: Limited acute toxicity data are available for both compounds, but the phenoxy group in the analog may introduce metabolic liabilities (e.g., cytochrome P450 interactions) absent in the piperidine-based target compound.
Biological Activity
N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride is a compound of increasing interest in pharmaceutical research, particularly for its potential applications in drug development and biological studies. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 184.28 g/mol |
| Molecular Formula | C10H20N2O·HCl |
| CAS Number | Not specified |
| SMILES | CCC(N(CC)[C@H]1CCCNC1)=O |
This compound is a piperidine derivative, which is significant for its structural properties that influence biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. It is hypothesized that the compound may act as an agonist or antagonist at certain receptor sites, leading to various biochemical responses. The exact pathways remain to be fully elucidated, but preliminary studies suggest its role in modulating neurotransmitter systems, particularly those related to pain and anxiety .
Structure-Activity Relationship (SAR)
Research indicates that the piperidine ring structure plays a crucial role in determining the biological efficacy of this compound. Studies on related piperidine derivatives have shown that modifications can significantly alter potency and selectivity for specific targets. For instance, the introduction of ethyl groups has been associated with enhanced binding affinity compared to methyl analogs .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Analgesic Activity : In a comparative study involving various piperidine derivatives, this compound exhibited notable analgesic properties, although less potent than traditional opioids such as fentanyl. The compound demonstrated an effective dose (ED50) in animal models that suggests potential for use in pain management therapies .
- Neurotransmitter Modulation : Research has indicated that this compound may influence neurotransmitter release, particularly dopamine and serotonin pathways. This modulation could have implications for treating mood disorders and anxiety .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in drug metabolism, which could enhance the bioavailability of co-administered therapeutic agents. This characteristic makes it a candidate for further investigation in polypharmacy contexts .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other piperidine derivatives:
| Compound Name | Analgesic Potency (ED50) | Mechanism of Action |
|---|---|---|
| This compound | Moderate (specific value TBD) | Agonist/antagonist at opioid receptors |
| Fentanyl | 0.004 mg/kg | Strong agonist at mu-opioid receptors |
| Piperine | 330 mg/kg | Modulates multiple signaling pathways |
Q & A
Basic Research Questions
Q. What are the recommended protocols for the safe handling and storage of N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Follow general chemical safety protocols, including wearing nitrile gloves, lab coats, and eye protection. Avoid inhalation or skin contact by working in a fume hood. No special explosion/fire measures are required unless incompatible materials are present .
- Storage : Store at 2–8°C in a tightly sealed container away from moisture. Do not expose to direct sunlight. For long-term stability, aliquot into small volumes to minimize freeze-thaw cycles .
Q. How can researchers verify the enantiomeric purity of the (3S)-piperidin-3-yl moiety during synthesis?
- Methodological Answer :
- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times against a racemic standard.
- Confirm stereochemistry via H-NMR nuclear Overhauser effect (NOE) spectroscopy to assess spatial proximity of protons in the piperidine ring .
Q. What validated methods exist for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- Employ reverse-phase HPLC with a C18 column (e.g., Agilent ZORBAX Eclipse Plus) and gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at 210–254 nm.
- For sub-ppm detection, use LC-MS (ESI+ mode) with a calibration curve of reference standards (e.g., residual solvents, synthetic intermediates) .
Advanced Research Questions
Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
- Perform pharmacokinetic (PK) profiling to assess bioavailability and metabolic stability. Use mass spectrometry to identify metabolites (e.g., dealkylation or oxidation products) that may alter activity .
- Conduct species-specific cytochrome P450 inhibition assays to evaluate interspecies metabolic differences. Adjust dosing regimens based on clearance rates .
Q. What analytical techniques resolve conflicting stability data under varying pH conditions?
- Methodological Answer :
- Use forced degradation studies: Expose the compound to buffers at pH 1–13 (37°C, 24–72 hours). Monitor degradation via UPLC-PDA and HRMS to identify pH-labile functional groups (e.g., amide hydrolysis).
- Quantify degradation products using H-NMR integration or charged aerosol detection (CAD) for non-UV-active species .
Q. What strategies optimize synthetic yield of the (3S)-piperidin-3-yl moiety while minimizing diastereomers?
- Methodological Answer :
- Employ asymmetric catalysis: Use (R)-BINAP-ligated palladium complexes for enantioselective hydrogenation of pyridine precursors. Monitor reaction progress via inline FTIR for real-time kinetic analysis.
- Apply dynamic kinetic resolution (DKR) with immobilized lipases to recycle undesired enantiomers during amide coupling .
Q. How can researchers validate target engagement in complex biological matrices?
- Methodological Answer :
- Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., ion channels or enzymes). Perform dose-dependent thermal stabilization experiments followed by Western blotting or AlphaScreen detection.
- For in vivo validation, utilize radiolabeled C-propanamide derivatives and autoradiography in tissue sections .
Data Contradiction Analysis
- Stability vs. Bioactivity Conflicts : If stability studies indicate rapid hydrolysis at physiological pH (e.g., pH 7.4), but in vivo activity persists, investigate prodrug formation or metabolite-driven efficacy. Use LC-HRMS to identify active metabolites .
- Stereochemical Purity Discrepancies : If chiral HPLC and NMR data conflict, perform X-ray crystallography to resolve absolute configuration. Cross-validate with vibrational circular dichroism (VCD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
